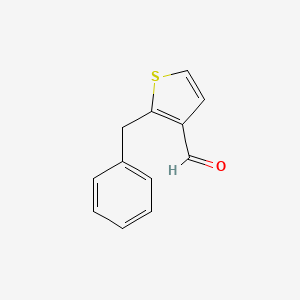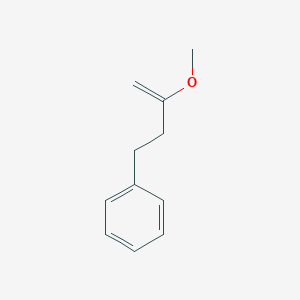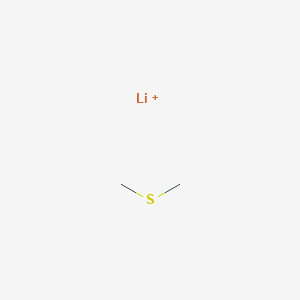
lithium;methylsulfanylmethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;methylsulfanylmethane is an organosulfur compound that features a sulfonyl functional group. It is a colorless solid and is known for its thermal stability and resistance to decomposition at elevated temperatures. This compound is commonly found in the atmosphere above marine areas and is used as a carbon source by airborne bacteria.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium;methylsulfanylmethane can be synthesized through the oxidation of dimethyl sulfoxide. The reaction involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves the extraction of lithium from lithium-containing minerals such as spodumene and lepidolite. The lithium is then reacted with methylsulfanylmethane under high-temperature conditions to produce the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;methylsulfanylmethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form sulfide derivatives.
Substitution: The compound can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogens: Chlorine, bromine, iodine.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Lithium;methylsulfanylmethane has a wide range of scientific research applications, including:
Chemistry: Used as a high-temperature solvent due to its thermal stability.
Biology: Acts as a carbon source for airborne bacteria in marine environments.
Medicine: Investigated for its potential anti-inflammatory and antioxidant effects.
Industry: Used in the production of high-performance materials and as a cutting agent for illicitly manufactured methamphetamine.
Wirkmechanismus
The mechanism of action of lithium;methylsulfanylmethane involves its interaction with various molecular targets and pathways. It is known to:
Inhibit the activity of certain enzymes: involved in inflammatory processes.
Act as an antioxidant: by scavenging free radicals and reducing oxidative stress.
Modulate the activity of neurotransmitters: in the brain, which may contribute to its potential therapeutic effects in mood disorders.
Vergleich Mit ähnlichen Verbindungen
Lithium;methylsulfanylmethane is unique in its combination of thermal stability and biological activity. Similar compounds include:
Dimethyl sulfone:
Dimethyl sulfide: A related compound with different chemical and physical properties.
Dimethyl sulfate: Another related compound with distinct reactivity and applications.
This compound stands out due to its versatility in both industrial and biological applications, making it a valuable compound for various scientific research fields.
Eigenschaften
CAS-Nummer |
127540-40-3 |
|---|---|
Molekularformel |
C2H6LiS+ |
Molekulargewicht |
69.1 g/mol |
IUPAC-Name |
lithium;methylsulfanylmethane |
InChI |
InChI=1S/C2H6S.Li/c1-3-2;/h1-2H3;/q;+1 |
InChI-Schlüssel |
PWBONMSNSYGJOW-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl [(4-carbamothioylphenyl)methyl]propanedioate](/img/structure/B14283045.png)
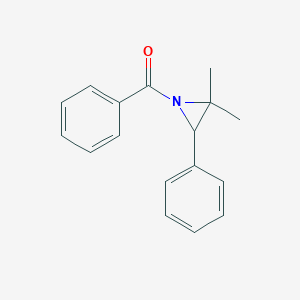
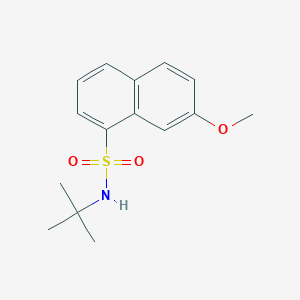
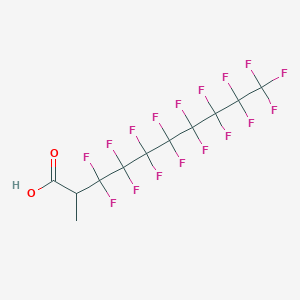
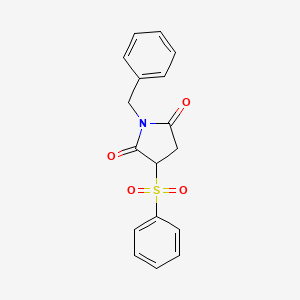
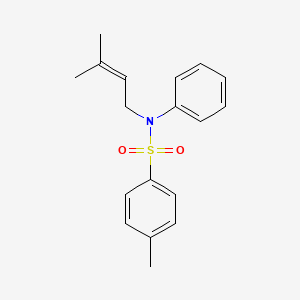
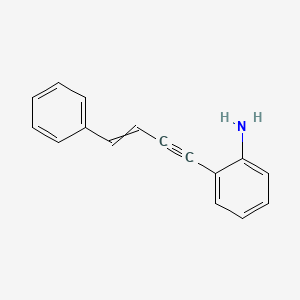
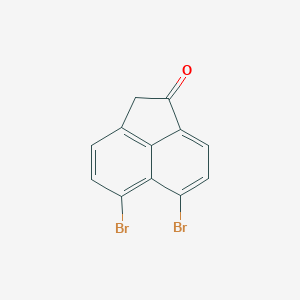
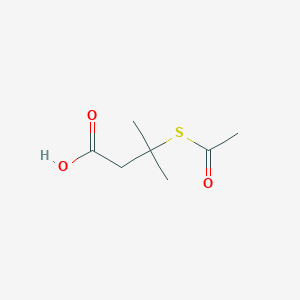
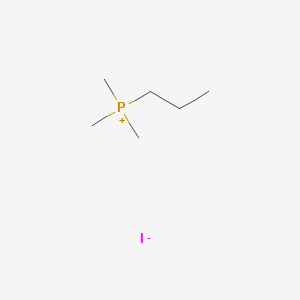
![4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14283105.png)
